1-(5-(tert-Butylthio)-6-methylpyridin-2-yl)-4-ethylpiperazine is a chemical compound with a complex structure that incorporates various functional groups, making it of interest in medicinal chemistry and materials science. The compound's unique features stem from its combination of a piperazine ring and a pyridine moiety, which contribute to its potential biological activity and applications.
The compound can be identified by its CAS number, which is 118949-63-6. It is synthesized through various organic chemistry methods and is available from several chemical suppliers.
This compound falls under the category of piperazine derivatives, which are known for their diverse biological activities. Piperazines are commonly used as scaffolds in drug design due to their ability to interact with various biological targets.
The synthesis of 1-(5-(tert-Butylthio)-6-methylpyridin-2-yl)-4-ethylpiperazine typically involves multi-step organic reactions. One common approach includes:
The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent oxidation or side reactions. Solvents such as dimethylformamide or dichloromethane may be used to facilitate the reactions.
The molecular formula for 1-(5-(tert-Butylthio)-6-methylpyridin-2-yl)-4-ethylpiperazine is C15H22N2S. Its structure features:
The compound's molecular weight is approximately 270.41 g/mol. The structural representation can be derived from its SMILES notation: CCN1CCN(CC1)C(=C(C)C)S(C)(C)C
.
1-(5-(tert-Butylthio)-6-methylpyridin-2-yl)-4-ethylpiperazine can participate in various chemical reactions, including:
These reactions typically require specific conditions such as temperature control, solvent choice, and reaction time optimization to achieve high yields and purity.
Key physical properties include:
1-(5-(tert-Butylthio)-6-methylpyridin-2-yl)-4-ethylpiperazine exhibits stability under standard laboratory conditions but may be sensitive to strong oxidizing agents due to the presence of sulfur.
This compound has potential applications in:
CAS No.: 7412-67-1
CAS No.: 802855-66-9
CAS No.: 17878-54-5
CAS No.: 195157-34-7
CAS No.: 4261-17-0
CAS No.: 117960-49-3